
N1-(4-chlorobenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-chlorobenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorobenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorobenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Selectivity
Studies have indicated the potency and selectivity of similar compounds in inhibiting enzymes like phenylethanolamine N-methyltransferase (PNMT). For instance, certain tetrahydroisoquinoline derivatives are known for their high PNMT inhibitory potency and selectivity, displaying significant potential to penetrate the blood-brain barrier and showing remarkable affinity and selectivity toward the enzyme compared to other receptors (Grunewald, Romero & Criscione, 2005). Another study explored the role of the acidic hydrogen in similar compounds to understand the selectivity toward PNMT versus alpha 2-adrenoceptor, suggesting that the selectivity is not solely due to the presence of an acidic hydrogen but may also depend on other properties (Grunewald, Dahanukar, Caldwell & Criscione, 1997).
Anticancer Potential
Aromatic sulfonamides containing a condensed piperidine moiety, closely related to the chemical structure , have been synthesized and evaluated for their ability to induce oxidative stress and deplete glutathione in cancer cells. These compounds, including tetrahydroquinoline derivatives, have shown cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents (Madácsi, Kanizsai, Fehér, Gyuris, Ózsvári, Erdélyi, Wölfling & Puskás, 2013).
Diuretic and Antihypertensive Properties
N-(4-chloro-3-sulfamoylbenzamido)-1,2,3,4-tetrahydroquinolines and isoquinolines, which share structural similarities, have been synthesized and evaluated for their diuretic and antihypertensive activities. While these compounds did not exhibit antihypertensive properties, many displayed diuretic activity comparable to or higher than reference drugs, suggesting their potential application in this domain (Landriani, Barlocco, Pinna, Demontis, Miele, Enrico & Anania, 1989).
Histone Deacetylase Inhibition and Antiproliferative Activity
Certain 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines have been found to be potent histone deacetylase (HDAC) inhibitors and exhibit cytotoxicity to cancer cells. These compounds, such as N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide, have displayed marked anti-HDAC and antiproliferative activity, showing promise in the development of potential prostate cancer inhibitors (Liu, Lee, Chen, Lee, Wang, Pan, Lai, Yeh & Liou, 2015).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-28(26,27)23-10-2-3-14-6-9-16(11-17(14)23)22-19(25)18(24)21-12-13-4-7-15(20)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYBZWFAYNSWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

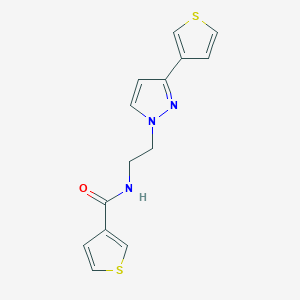

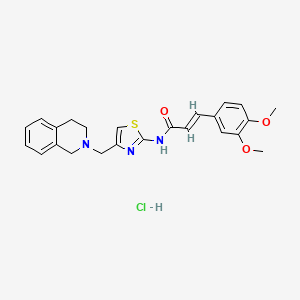
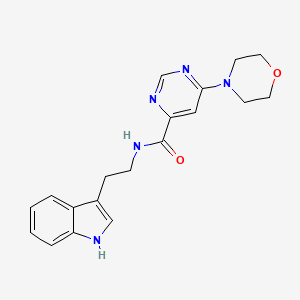


![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2632797.png)
![N-(1-Cyanocyclopropyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2632798.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2632799.png)
![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2632800.png)

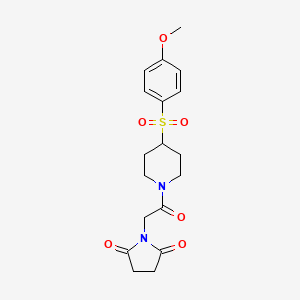
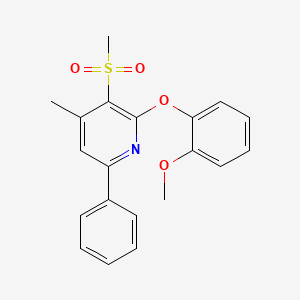
![Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid](/img/structure/B2632807.png)